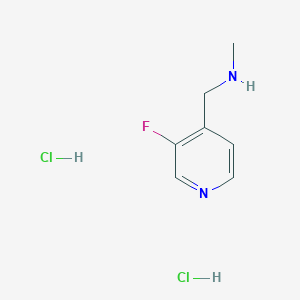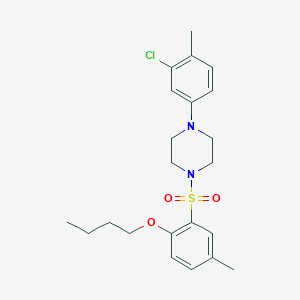
N-(2-hydroxypropyl)-3,4-dipropoxybenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2-hydroxypropyl) methacrylamide” (HPMA) is a hydrophilic and biocompatible polymer typically used in biomedical and pharmaceutical applications . It’s often used in the synthesis of copolymers for targeted drug delivery .
Synthesis Analysis
Hyperbranched N-(2-hydroxypropyl)methacrylamide (HPMA) polymers have been prepared with a range of molar masses and particle sizes, and with attached dyes, radiolabel or the anticancer drug gemcitabine . The synthesis of these polymers was enabled by Reversible addition–fragmentation chain transfer (RAFT) polymerisation .
Molecular Structure Analysis
The molecular structure of these polymers can be tailored to achieve specific properties. For instance, hydrophilic and biodegradable poly[N-(2-hydroxypropyl) methacrylamide-co-N, N ′-bis(acryloyl) cystamine-co-6-methacrylamidohexanoyl hydrazine] (PHPMA-BAC-BMH) nanogels have been synthesized .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these polymers often involve RAFT polymerisation . This method allows for the control of molar mass and particle size, among other properties .
Physical And Chemical Properties Analysis
The physical and chemical properties of these polymers can be influenced by various factors. For instance, the presence of Fe2O3 nanoparticles enhances the molecular mobility and flexibility of polymer chains within the PHPMA matrix and decreases their glass transition temperature .
作用機序
While the specific mechanism of action for “N-(2-hydroxypropyl)-3,4-dipropoxybenzenesulfonamide” is not available, related compounds such as N-(2-hydroxypropyl)methacrylamide copolymers have been studied for their interactions with proteins in human blood plasma . These interactions can affect the circulation of nanoparticles in the bloodstream and the efficiency of drug delivery .
将来の方向性
The future research directions in this field are likely to focus on optimizing the design and applications of these polymers. For instance, suitably sized polymer-based nanogels containing functional groups for the binding of biologically active substances and ultimately degradable to products that can be removed by glomerular filtration have become extensively studied systems in the field of drug delivery .
特性
IUPAC Name |
N-(2-hydroxypropyl)-3,4-dipropoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO5S/c1-4-8-20-14-7-6-13(10-15(14)21-9-5-2)22(18,19)16-11-12(3)17/h6-7,10,12,16-17H,4-5,8-9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZGAZHRKRLHKTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)S(=O)(=O)NCC(C)O)OCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

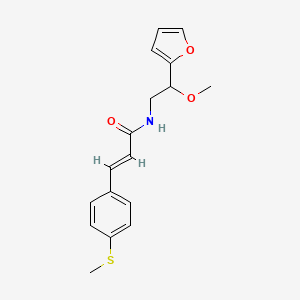
![N-((4-cyclohexylthiazol-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2597157.png)
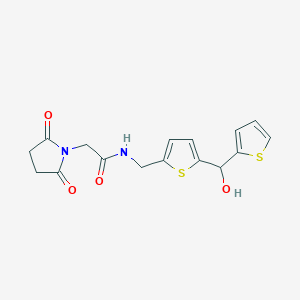
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2597161.png)
![(E)-4-(Dimethylamino)-N-[2-(2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethyl]but-2-enamide](/img/structure/B2597162.png)

![3-(2,2-dimethylcyclopropyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride](/img/structure/B2597164.png)
![4-benzyl-N-(2-fluorophenyl)-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2597165.png)
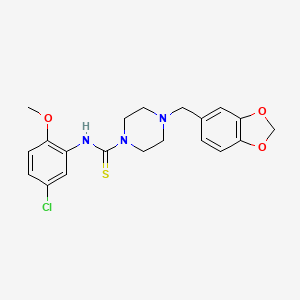
![(2E)-2-[2-(4-fluorophenyl)hydrazin-1-ylidene]-3-(4-methoxyphenyl)-3-oxopropanal](/img/structure/B2597168.png)
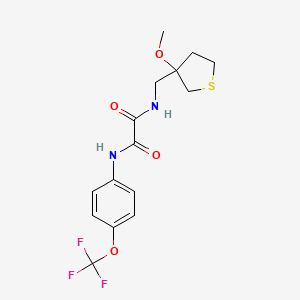
![3-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B2597171.png)
